molecular formula C17H20BrN3O4S B2364072 1-[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097867-12-2

1-[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B2364072
CAS No.: 2097867-12-2
M. Wt: 442.33
InChI Key: AYBJGAFWEYEBOE-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis and Chemical Characterization

  • The synthesis of oxazolidines, thiazolidines, and 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters demonstrates the versatility of these compounds in creating a variety of biologically active molecules. The process involves dehydrogenation and Mannich base formation, highlighting the structural diversity achievable through chemical synthesis (Badr et al., 1981).

Biological Activities and Applications

  • A study on the synthesis and antimicrobial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides reveals the potential of these compounds in exhibiting valuable antibacterial properties. This suggests the possibility of using similar structures for developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
  • The synthesis and biological evaluation of new thiazacridine agents as antitumor agents indicate the importance of structural diversity for cytotoxicity and selectivity against cancer cell lines. This suggests that compounds with similar structural features may also possess significant antitumor activities (Chagas et al., 2017).
  • The discovery of N-heterocyclic carbene ligands derived from 2-methylaminopiperidine and their catalytic applications in transfer hydrogenation showcases the utility of such compounds in catalysis, potentially extending to various industrial and synthetic applications (Türkmen et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Piperidine derivatives are used in over twenty drug classes , so the mechanism could vary widely depending on the specific derivative and its application.

Future Directions

The future directions for research and development involving a compound like “1-[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione” would likely depend on its specific properties and potential applications. Given the importance of piperidine derivatives in the pharmaceutical industry , there could be many potential directions for future research.

Properties

IUPAC Name

1-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O4S/c18-14-3-1-2-4-15(14)26(24,25)19-9-7-12(8-10-19)20-11-16(22)21(17(20)23)13-5-6-13/h1-4,12-13H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBJGAFWEYEBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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